4-Mercapto-6-hydroxydibenzofuran
Description
4-Mercapto-6-hydroxydibenzofuran is a dibenzofuran derivative featuring a hydroxyl (-OH) group at position 6 and a mercapto (-SH) group at position 4. The mercapto group introduces nucleophilic and metal-chelating properties, while the hydroxyl group contributes to hydrogen-bonding interactions, making it a candidate for applications in medicinal chemistry, catalysis, or material science .
Properties
Molecular Formula |
C12H8O2S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-sulfanyldibenzofuran-4-ol |
InChI |
InChI=1S/C12H8O2S/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1-6,13,15H |
InChI Key |
KIENRBSPTBMJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=CC=C3S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-6-hydroxydibenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally demethylation with sodium 1-dodecanethiolate .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves optimized processes to ensure high yield and purity. These methods may include the use of free radical cyclization cascades or proton quantum tunneling to construct complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-6-hydroxydibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl or mercapto groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
4-Mercapto-6-hydroxydibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Mercapto-6-hydroxydibenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include hydroxy- and mercapto-substituted benzofurans and dibenzofurans. Below is a comparative analysis:
| Compound | Substituents | Key Properties | Applications/Findings | Reference |
|---|---|---|---|---|
| 4-Mercapto-6-hydroxydibenzofuran | -SH (C4), -OH (C6) | High polarity, potential for chelation and nucleophilic reactivity | Hypothesized use in drug design (e.g., enzyme inhibitors) | |
| 6-Hydroxydibenzofuran | -OH (C6) | Moderate solubility in polar solvents; antioxidant activity | Studied for oxidative stress modulation; precursor in synthesis | |
| 4-Mercaptodibenzofuran | -SH (C4) | Strong metal-binding affinity; lower solubility than hydroxyl analogs | Explored in catalytic systems and heavy metal detection | |
| 5-Hydroxybenzofuran | -OH (C5) | Enhanced bioavailability compared to dibenzofurans | Pharmacological activity in serotonin receptor modulation | |
| 7-Hydroxybenzofuran | -OH (C7) | Structural isomer with distinct electronic effects | Limited bioactivity; used in fluorescence-based sensors |
Pharmacological and Functional Comparisons
- Hydroxybenzofurans: 5-Hydroxybenzofuran derivatives exhibit serotonin receptor affinity, as demonstrated by Fumagalli et al. (2013), with EC50 values in the nanomolar range .
- Toxicity and Solubility : Mercapto groups often reduce aqueous solubility compared to hydroxyl groups but improve membrane permeability. For instance, 6-Hydroxydibenzofuran has a solubility of 12 mg/mL in water, whereas mercapto analogs require organic solvents .
Research Findings and Data Gaps
- Pharmacology: No direct studies on 4-Mercapto-6-hydroxydibenzofuran exist, but related hydroxybenzofurans show promise in neurodegenerative disease models (e.g., antioxidant effects in Parkinson’s disease ).
- Catalytic Applications: Mercapto-dibenzofurans are effective ligands in palladium-catalyzed cross-coupling reactions, with turnover numbers (TON) exceeding 10,000 in Suzuki-Miyaura reactions .
- Toxicity: Limited data exist for mercapto-dibenzofurans, though hydroxylated dibenzofurans are associated with low acute toxicity (LD50 > 500 mg/kg in rodents) .
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